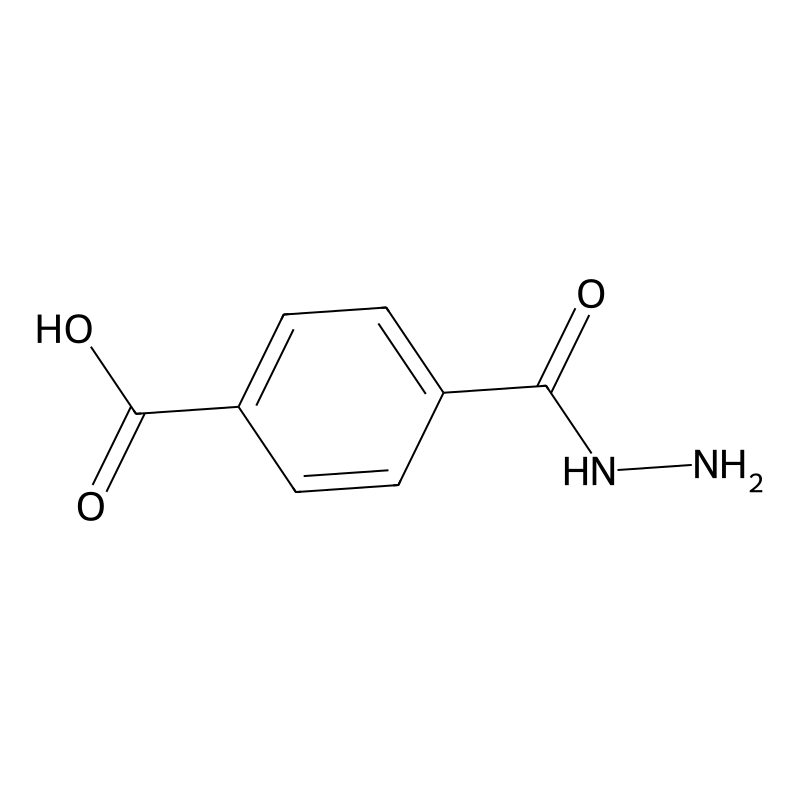

Terephthalic acid hydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal-Organic Frameworks (MOFs)

TAH can be used as a ligand in the construction of MOFs. MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. Studies have shown that TAH-based MOFs exhibit high thermal stability and large surface areas, making them attractive candidates for these applications [].

Polymers

TAH can be incorporated into polymer chains to create new materials with unique properties. For instance, research suggests TAH-containing polymers can exhibit good flame retardancy and enhanced mechanical properties [, ].

Biomedical Applications

Some studies have explored the potential use of TAH in drug delivery systems and biocompatible materials. However, more research is needed to fully understand its efficacy and safety in these contexts [].

Terephthalic acid hydrazide is an organic compound with the chemical formula . It is derived from terephthalic acid and features two hydrazide functional groups. This compound is notable for its versatility in organic synthesis and its potential applications in various fields, including materials science and medicinal chemistry. Terephthalic acid hydrazide can be synthesized from the aminolytic depolymerization of polyester waste, highlighting its relevance in sustainable chemistry practices .

- Formation of Heterocyclic Compounds: It reacts with various reagents such as phenyl isothiocyanate and phenyl phosphonic dichloride to yield bis-thiosemicarbazides, bis-1,2,4-triazoles, and bis-oxadiazoles.

- Synthesis of Disazo Dyes: Terephthalic acid hydrazide has been used in the synthesis of novel disazo disperse dyes, which are significant in textile applications.

- Condensation Reactions: The compound can undergo condensation with difunctional monomers to form polymers that exhibit desirable thermal properties, making them suitable for applications like flame retardants .

Terephthalic acid hydrazide has shown promising biological activities. Notably, it has been involved in the synthesis of benzylidene hydrazides that exhibit cytotoxic properties, indicating potential as a chemotherapeutic agent . Additionally, derivatives of this compound have demonstrated antibacterial activity, suggesting its utility in developing new antimicrobial agents .

The synthesis of terephthalic acid hydrazide can be achieved through several methods:

- Aminolytic Depolymerization: This method involves breaking down polyethylene terephthalate waste using hydrazine hydrate, resulting in terephthalic acid hydrazide .

- Direct Reaction with Hydrazine: Terephthalic acid can be treated with hydrazine to yield the corresponding hydrazide directly .

- Reactions with Terephthaloyl Chloride: Terephthaloyl chloride reacts with various hydrazide derivatives to produce a range of products, including benzamide compounds used in azodyes or liquid crystals .

Terephthalic acid hydrazide finds applications across various domains:

- Organic Synthesis: It serves as a building block for synthesizing numerous heterocyclic compounds and polymers.

- Textile Industry: Its derivatives are utilized in creating dyes and pigments due to their vibrant colors and stability.

- Biomedical Research: The compound's cytotoxic properties make it a candidate for developing new anticancer drugs and antimicrobial agents.

Research has explored the interactions of terephthalic acid hydrazide with biological systems. Studies indicate that certain derivatives possess significant cytotoxicity against cancer cell lines, showcasing their potential as therapeutic agents . Furthermore, the antibacterial activity of some derivatives suggests that they could be effective against various microbial strains .

Terephthalic acid hydrazide shares similarities with several other compounds but is unique due to its specific structure and functional groups. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phthalic Acid Hydrazide | Hydrazide | Contains one less carbon than terephthalic acid hydrazide. |

| Sebacic Acid Hydrazide | Hydrazide | Derived from sebacic acid; used in polymer synthesis. |

| Fumaric Acid Hydrazide | Hydrazide | Involves double bonds; used in different synthetic pathways. |

Terephthalic acid hydrazide is distinguished by its dual hydrazide groups and its role as a precursor for a diverse range of organic compounds, making it particularly valuable in both industrial and research settings.

The development of terephthalic acid hydrazide is intrinsically linked to the broader history of terephthalic acid chemistry, which traces back to 1846 when French chemist Amédée Cailliot first isolated terephthalic acid from turpentine. The systematic exploration of hydrazide derivatives emerged much later, as the understanding of hydrazine chemistry advanced throughout the 20th century. The specific synthesis and characterization of terephthalic acid hydrazide gained prominence in the latter half of the 20th century, coinciding with the increased industrial production of terephthalic acid for polyester manufacturing.

The significance of terephthalic acid hydrazide became apparent as researchers recognized its potential as a ditopic ligand capable of accommodating two metal ions in separate coordination pockets within the same molecule. This discovery opened new avenues for supramolecular chemistry and the development of metal-organic frameworks. Furthermore, the compound's role in polymer chemistry became evident through its application in synthesizing poly(ester hydrazide) copolymers and flame-retardant materials.

The compound has also gained recognition in the context of sustainable chemistry, particularly through aminolytic depolymerization processes that convert polyethylene terephthalate waste into valuable chemical intermediates. This application represents a significant advancement in plastic recycling technology, demonstrating how traditional waste materials can be transformed into useful synthetic building blocks.

Nomenclature and Structural Classification

Terephthalic acid hydrazide exhibits a complex nomenclature system reflecting its structural diversity and multiple classification schemes. The compound is systematically named as benzene-1,4-dicarbohydrazide, indicating the presence of two carbohydrazide groups attached to the 1 and 4 positions of a benzene ring. Alternative nomenclature includes terephthalic dihydrazide, terephthalohydrazide, and terephthalic acid dihydrazide, all referring to the same chemical entity.

The structural classification of terephthalic acid hydrazide places it within several important chemical categories. As an aromatic amide derivative, it belongs to the broader class of carboxylic acid hydrazides. The compound can also be classified as a ditopic ligand due to its ability to coordinate with two metal centers simultaneously. From a synthetic chemistry perspective, it serves as a dihydrazide building block capable of forming various heterocyclic derivatives.

Table 1: Structural Identifiers and Classification Data

The compound's symmetrical structure consists of a central benzene ring with two identical carbohydrazide substituents in the para positions. This arrangement creates a linear, rod-like molecular geometry that contributes to its effectiveness as a ditopic ligand and influences its crystalline packing behavior.

Physicochemical Properties

Terephthalic acid hydrazide exhibits distinctive physicochemical properties that influence its synthetic utility and application potential. The compound typically appears as a white to pale brown crystalline solid with excellent thermal stability. Melting point determinations have shown considerable variation in reported values, ranging from 214°C to over 300°C, with some sources reporting decomposition above 283°C. This variation likely reflects differences in purity, crystalline form, and measurement conditions.

Table 2: Comprehensive Physicochemical Properties

The solubility characteristics of terephthalic acid hydrazide demonstrate its preferential dissolution in polar solvents. The compound shows good solubility in water and alcohols while exhibiting limited solubility in non-polar organic solvents. This solubility profile is consistent with the presence of multiple hydrogen bonding sites provided by the hydrazide functional groups.

Spectroscopic characterization reveals distinctive features that enable reliable identification and purity assessment. Infrared spectroscopy shows characteristic absorption at 1642 cm⁻¹ corresponding to the carbonyl stretch of the hydrazide group, which differs significantly from the ester precursor absorption at 1728 cm⁻¹. Nuclear magnetic resonance spectroscopy provides confirmation of the symmetrical structure through simplified aromatic proton patterns and characteristic hydrazide nitrogen environments.

Importance in Synthetic Organic Chemistry

Terephthalic acid hydrazide occupies a central position in synthetic organic chemistry as a versatile building block for constructing complex heterocyclic systems and advanced materials. The compound's dual hydrazide functionality enables diverse synthetic transformations, including cyclization reactions, condensation processes, and metal coordination chemistry.

One of the most significant applications involves the synthesis of bis-thiosemicarbazides and bis-1,2,4-triazoles through reactions with isothiocyanates and subsequent cyclization processes. These intermediates serve as precursors to pharmaceutically relevant compounds and advanced materials with tailored properties. The symmetrical nature of terephthalic acid hydrazide ensures that reaction products maintain structural regularity, which is particularly valuable in polymer synthesis applications.

The compound's role in polymer chemistry extends beyond simple monomer applications to include cross-linking agent functionality. Research has demonstrated its effectiveness in synthesizing flame-retardant polymers through reaction with dichloro-s-triazine derivatives, yielding materials suitable for polypropylene composite applications. Additionally, the compound serves as a component in hydrogel synthesis, where its polyvalent nature enhances structural stability and provides resistance to enzymatic degradation.

Metal coordination chemistry represents another crucial aspect of terephthalic acid hydrazide's synthetic importance. The compound functions as a ditopic ligand capable of bridging two metal centers, enabling the construction of supramolecular assemblies and metal-organic frameworks. Studies have shown that the compound forms stable complexes with transition metals including nickel, copper, and zinc, with stability constants following the Irving-Williams order.

The synthesis of terephthalic acid hydrazide itself involves established protocols that can be adapted for various synthetic requirements. The standard approach involves esterification of terephthalic acid followed by hydrazinolysis of the resulting diethyl ester. Alternative routes include direct aminolytic depolymerization of polyethylene terephthalate waste using hydrazine monohydrate, providing both a synthetic method and a waste recycling strategy.

Current Research Landscape

Contemporary research involving terephthalic acid hydrazide spans multiple disciplines, reflecting the compound's versatility and potential for diverse applications. Recent investigations have focused on developing novel derivatives with enhanced biological activities, particularly in the areas of antimicrobial and anticancer research. Studies have demonstrated that benzylidene hydrazides derived from terephthalic acid hydrazide exhibit significant cytotoxic properties against various cancer cell lines, indicating potential chemotherapeutic applications.

Antimicrobial research has revealed that certain terephthalic acid hydrazide derivatives possess notable antibacterial properties effective against multiple bacterial strains. This research builds upon the broader understanding of hydrazone biological activities, which include antibacterial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The structural motifs present in terephthalic acid hydrazide derivatives appear particularly well-suited for interaction with biological targets related to urease and glycation activities.

Materials science applications continue to drive significant research efforts, with recent focus on corrosion inhibition and advanced polymer development. Studies have shown that terephthalic acid hydrazide derivatives function effectively as corrosion inhibitors in acidic environments, achieving inhibition efficiencies up to 97.2% under optimal conditions. This application demonstrates the compound's potential for industrial protective coating applications.

The development of metal-organic frameworks and coordination polymers represents an active area of current research. Scientists are exploring how terephthalic acid hydrazide's ditopic nature can be exploited to create novel materials with specific properties for applications in catalysis, gas storage, and separation technologies. The compound's ability to form symmetric binuclear complexes makes it particularly attractive for designing materials with predictable structures and properties.

Environmental applications have emerged as a growing research focus, particularly in the context of plastic waste recycling and sustainable chemistry. The aminolytic depolymerization of polyethylene terephthalate using terephthalic acid hydrazide as both reagent and product represents a promising approach to circular economy principles in polymer chemistry. This research direction aligns with global efforts to address plastic waste challenges while creating valuable chemical intermediates.

Recent synthetic methodology developments have expanded the accessible chemical space around terephthalic acid hydrazide. Microwave-assisted synthesis methods have been developed to accelerate hydrazide formation, reducing reaction times from hours to minutes while maintaining high yields. These methodological advances facilitate more efficient exploration of structure-activity relationships and enable rapid screening of derivative libraries for specific applications.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant